molecular formula C18H42Cl3N3 B13532603 1-Dodecyl-1,4,7-triazonane trihydrochloride

1-Dodecyl-1,4,7-triazonane trihydrochloride

Cat. No.: B13532603
M. Wt: 406.9 g/mol
InChI Key: WHBALVPUMLBEFU-UHFFFAOYSA-N
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Description

1-Dodecyl-1,4,7-triazonane trihydrochloride is a chemical compound with the molecular formula C18H39N3·3HCl It is a trihydrochloride salt form of a triazacyclononane derivative, characterized by a long dodecyl chain attached to the nitrogen atoms of the triazacyclononane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-dodecyl-1,4,7-triazonane trihydrochloride typically involves the following steps:

    Formation of Triazacyclononane Core: The triazacyclononane core can be synthesized through the cyclization of appropriate precursors, such as 1,4,7-triazacyclononane, under controlled conditions.

    Attachment of Dodecyl Chain: The dodecyl chain is introduced via nucleophilic substitution reactions. For example, 1-dodecyl bromide can be reacted with the triazacyclononane core in the presence of a base like sodium hydride or potassium carbonate.

    Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the cyclization and substitution reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Dodecyl-1,4,7-triazonane trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the dodecyl chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.

    Reduction: Reduced forms with hydrogenated nitrogen atoms.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

1-Dodecyl-1,4,7-triazonane trihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.

    Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-dodecyl-1,4,7-triazonane trihydrochloride involves its interaction with biological membranes and proteins. The dodecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In drug delivery, it can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1,4,7-Triazacyclononane: The parent compound without the dodecyl chain.

    1-Dodecyl-1,4,7-triazacyclononane: Similar structure but without the trihydrochloride form.

    1-Dodecyl-1,4,7-triazacyclododecane: A larger ring structure with similar properties.

Uniqueness

1-Dodecyl-1,4,7-triazonane trihydrochloride is unique due to its combination of a triazacyclononane core and a long dodecyl chain, providing both hydrophilic and hydrophobic properties. This dual nature makes it particularly effective as a surfactant and in applications requiring membrane interaction.

This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications

Properties

Molecular Formula

C18H42Cl3N3

Molecular Weight

406.9 g/mol

IUPAC Name

1-dodecyl-1,4,7-triazonane;trihydrochloride

InChI

InChI=1S/C18H39N3.3ClH/c1-2-3-4-5-6-7-8-9-10-11-16-21-17-14-19-12-13-20-15-18-21;;;/h19-20H,2-18H2,1H3;3*1H

InChI Key

WHBALVPUMLBEFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCNCCNCC1.Cl.Cl.Cl

Origin of Product

United States

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